

chemical properties and reactivity of 5-Bromo-6-chloronicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-6-chloronicotinonitrile

Cat. No.: B1291680

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **5-Bromo-6-chloronicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Bromo-6-chloronicotinonitrile**, a key heterocyclic intermediate. Its utility in organic synthesis, particularly for the development of novel compounds in medicinal chemistry and agrochemical research, is well-established.[1][2][3] The di-halogenated pyridine core offers multiple reactive sites that can be selectively functionalized to generate complex molecular architectures.[4] This guide details its chemical properties, reactivity, and provides established experimental protocols for its use.

Chemical and Physical Properties

5-Bromo-6-chloronicotinonitrile is a solid compound at room temperature.[5] The introduction of bromine and chlorine substituents onto the pyridine ring significantly modulates the molecule's physicochemical properties, enhancing lipophilicity and potentially improving membrane permeability, which are desirable traits in drug design.[6]

A summary of its key properties is presented below.

Property	Value	Reference
IUPAC Name	5-bromo-6-chloropyridine-3-carbonitrile	[7]
CAS Number	71702-01-7	[7]
Molecular Formula	C ₆ H ₂ BrClN ₂	[7]
Molecular Weight	217.45 g/mol	[7]
Exact Mass	215.90899 Da	[7]
Appearance	Solid	[5]
Melting Point	170 - 173 °C (for the corresponding acid)	[5]
Topological Polar Surface Area	36.7 Å ²	[7]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	2	[7]
Complexity	164	[7]

Reactivity and Synthetic Applications

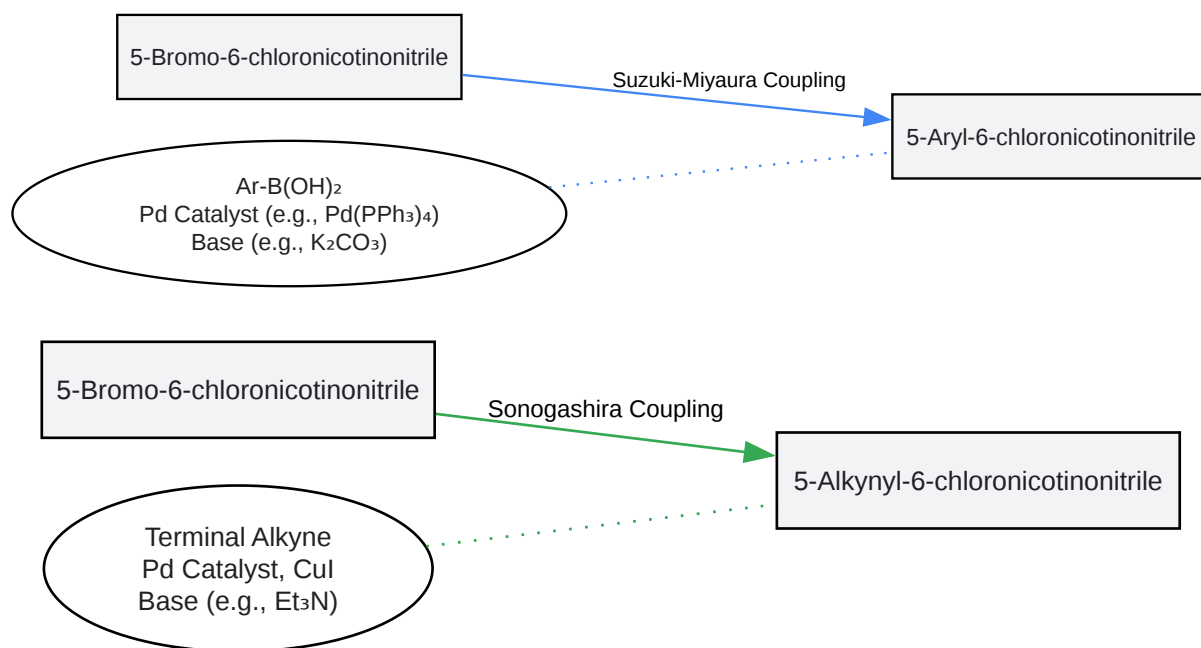
The reactivity of **5-Bromo-6-chloronicotinonitrile** is dominated by the three functional groups: the nitrile, the C-Br bond, and the C-Cl bond. The electron-deficient nature of the pyridine ring, amplified by the halogen substituents, makes the ring susceptible to nucleophilic attack.[8] However, the most synthetically valuable transformations involve metal-catalyzed cross-coupling reactions at the halogen positions.

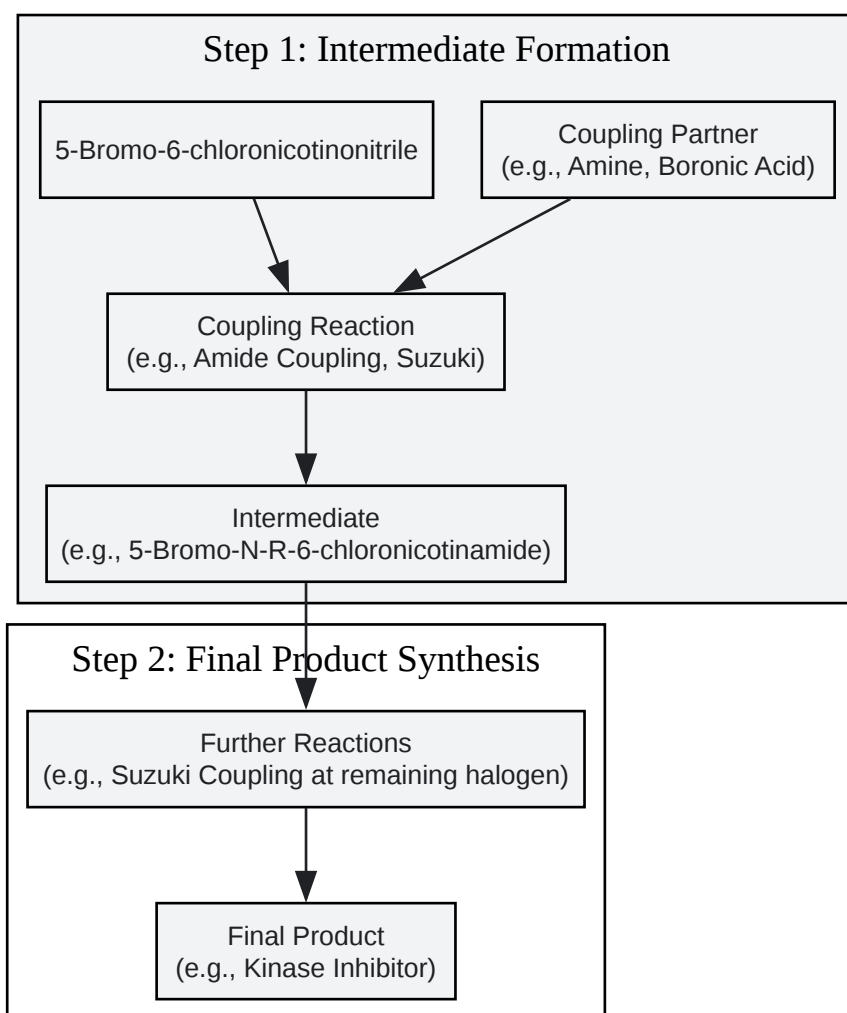
Metal-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[9] Consequently, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-

position.[9] This chemoselectivity is crucial as it allows for sequential, selective functionalization of the molecule.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming $C(sp^2)-C(sp^2)$ bonds to create biaryl compounds.[10] It is widely used to introduce various aryl and heteroaryl groups at the 5-position of the nicotinonitrile core by reacting it with an appropriate arylboronic acid.[9] [10]





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- To cite this document: BenchChem. [chemical properties and reactivity of 5-Bromo-6-chloronicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291680#chemical-properties-and-reactivity-of-5-bromo-6-chloronicotinonitrile]

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